

In-Depth Technical Guide to the Physical Properties of 8-Methyl-1-naphthaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 8-Methyl-1-naphthaldehyde

Cat. No.: B417190

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **8-Methyl-1-naphthaldehyde**. Due to the limited availability of specific experimental data for this particular isomer, this guide also includes data for the parent compound, 1-naphthaldehyde, and other methylated isomers to serve as a valuable reference for researchers. The document details standard experimental protocols for determining key physical characteristics and presents a general workflow for the characterization of aromatic aldehydes.

Core Physical Properties

The physical properties of **8-Methyl-1-naphthaldehyde** are crucial for its handling, purification, and application in synthetic chemistry and drug development. While specific experimental values for the 8-methyl isomer are not widely reported, the properties can be estimated based on its structure and comparison with related compounds.

Data Presentation: Physical Properties of Naphthaldehydes

The following table summarizes the available quantitative data for **8-Methyl-1-naphthaldehyde** and related naphthaldehyde derivatives for comparative analysis.

Property	8-Methyl-1-naphthaldehyd e	1-Naphthaldehyd e	2-Methyl-1-naphthaldehyd e	4-Methyl-1-naphthaldehyd e
Molecular Formula	C ₁₂ H ₁₀ O	C ₁₁ H ₈ O	C ₁₂ H ₁₀ O	C ₁₂ H ₁₀ O
Molecular Weight	170.21 g/mol	156.18 g/mol	170.21 g/mol	170.21 g/mol [1]
Appearance	Not specified	Pale yellow to colorless liquid [2]	Solid	Light yellow to yellow solid-liquid mixture [1]
Melting Point	Not specified	1-2 °C [3] [4] [5] , 34 °C [6] , 36 °C [2]	51-56 °C	32-36 °C [1] [7]
Boiling Point	Not specified	160-161 °C at 15 mmHg [3] [4] [5] , 283 °C [2] , 292 °C [6]	Not specified	259.85 °C (estimate) [7]
Density	Not specified	1.15 g/mL at 25 °C [3] [4] [5] , 1.149 g/mL [6] , 1.1045 g/cm ³ [2]	Not specified	1.1252 (estimate) [7]
Solubility	Not specified	Soluble in ethanol, ether, acetone, benzene; Insoluble in water [3] [8] .	Not specified	Soluble in Chloroform (Slightly), Methanol (Slightly) [7]

Experimental Protocols

The following sections detail standard laboratory procedures for the determination of the primary physical properties of aromatic aldehydes like **8-Methyl-1-naphthaldehyd e**.

Melting Point Determination

The melting point is a critical indicator of purity for a solid compound.

Methodology:

- Sample Preparation: A small amount of the crystalline **8-Methyl-1-naphthaldehyde** is finely ground and packed into a capillary tube to a height of 2-3 mm.
- Apparatus: A calibrated digital melting point apparatus or a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil) can be used.
- Procedure:
 - The capillary tube is placed in the heating block of the apparatus or attached to a thermometer and immersed in the oil bath.
 - The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.
 - The temperature at which the first drop of liquid appears is recorded as the onset of melting.
 - The temperature at which the last crystal melts is recorded as the completion of melting.
- Reporting: The melting point is reported as a range from the onset to the completion of melting. A narrow melting range is indicative of a pure compound.

Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant.

Methodology:

- Apparatus: A small-scale distillation apparatus or a Thiele tube setup is used.
- Procedure (Thiele Tube Method):
 - A small amount of the liquid sample (a few milliliters) is placed in a small test tube.

- A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
- The test tube is attached to a thermometer and heated in a Thiele tube containing a suitable oil.
- The sample is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.
- The heat source is then removed, and the apparatus is allowed to cool slowly.
- The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

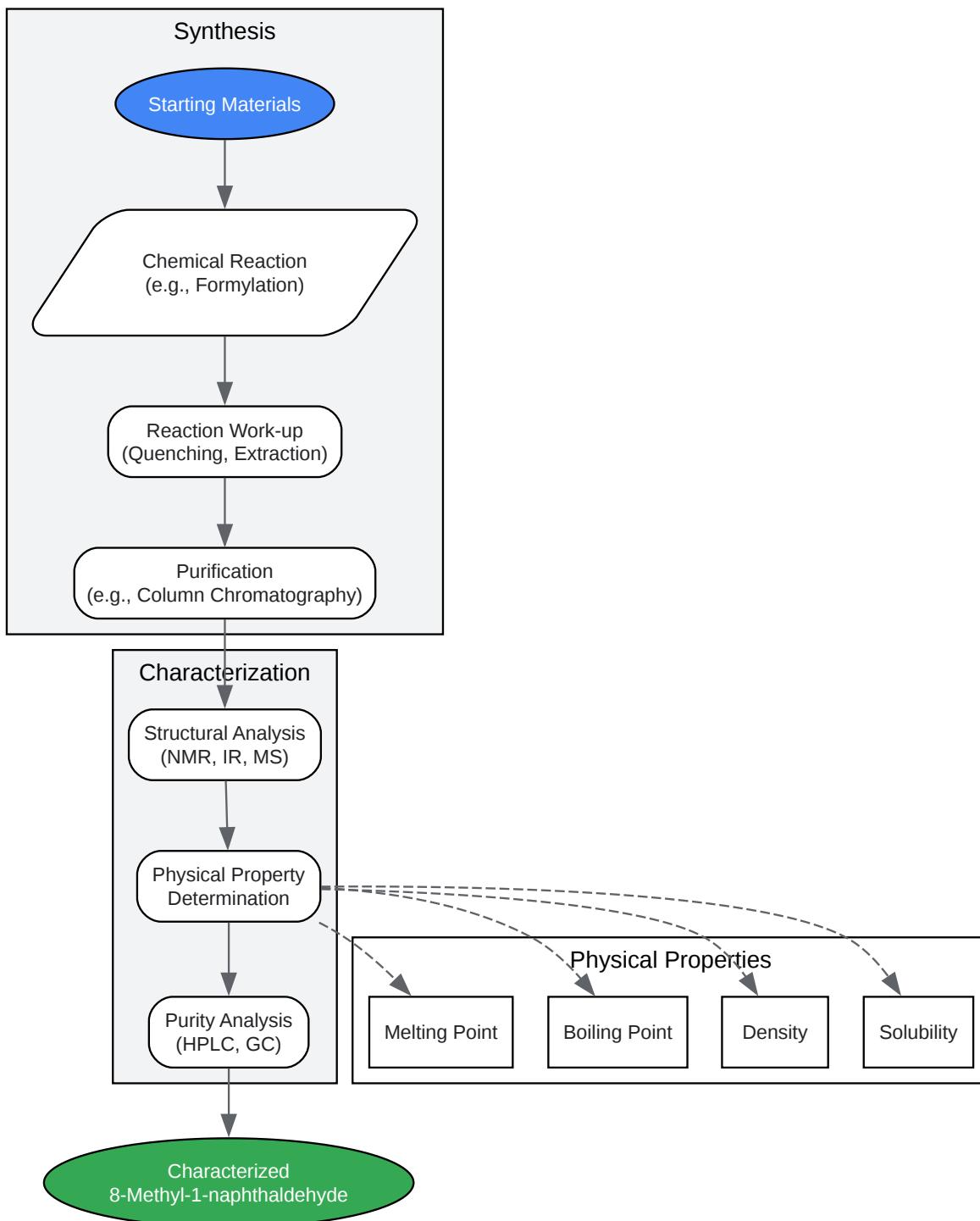
Density Determination

The density of a liquid sample can be determined using a pycnometer or a specific gravity bottle.

Methodology:

- Measurement of Empty Pycnometer Mass: A clean and dry pycnometer of a known volume is accurately weighed.
- Measurement with Sample: The pycnometer is filled with **8-Methyl-1-naphthaldehyde**, ensuring no air bubbles are trapped, and weighed again. The temperature of the sample is recorded.
- Calculation: The mass of the sample is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the sample by the volume of the pycnometer.

Solubility Determination


The solubility profile is important for selecting appropriate solvents for reactions, purification, and formulation.

Methodology:

- Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, methanol, acetone, chloroform, hexane) is chosen.
- Procedure:
 - A small, measured amount of **8-Methyl-1-naphthaldehyde** is added to a test tube containing a known volume of the solvent at a specific temperature (e.g., room temperature).
 - The mixture is agitated vigorously.
 - Visual observation is used to determine if the compound has dissolved completely.
- Quantitative Determination (Optional): For a more precise measurement, a saturated solution is prepared, and the concentration of the dissolved solute is determined analytically, for example, by UV-Vis spectroscopy after creating a calibration curve.

Mandatory Visualization

The following diagram illustrates a general workflow for the synthesis and subsequent characterization of an aromatic aldehyde, such as **8-Methyl-1-naphthaldehyde**.

[Click to download full resolution via product page](#)

Workflow for Synthesis and Characterization of an Aromatic Aldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 1-Naphthaldehyde CAS#: 66-77-3 [m.chemicalbook.com]
- 4. scientificlabs.ie [scientificlabs.ie]
- 5. chemicalpoint.eu [chemicalpoint.eu]
- 6. 1-naphthaldehyde [stenutz.eu]
- 7. 4-METHYL-1-NAPHTHALDEHYDE | 33738-48-6 [chemicalbook.com]
- 8. 1-Naphthaldehyde | 66-77-3 [chemicalbook.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Physical Properties of 8-Methyl-1-naphthaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b417190#physical-properties-of-8-methyl-1-naphthaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com